Ethyl nonadecanoate

Übersicht

Beschreibung

Ethyl nonadecanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Nonadecanoic acid ethyl ester .

Synthesis Analysis

The synthesis of an ester like this compound can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

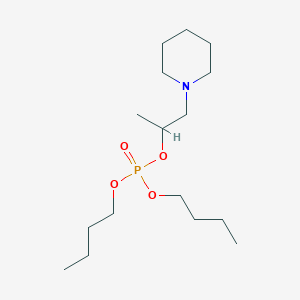

This compound has a molecular formula of C21H42O2 and a molecular weight of 326.5570 . It contains a total of 64 bonds; 22 non-H bonds, 1 multiple bond, 19 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Wissenschaftliche Forschungsanwendungen

Subheading Thermodynamic Interactions and Equilibrium Temperatures

A study conducted by Lobbia et al. (1982) explored the liquid-solid equilibrium temperatures in binary systems between n-dotriacontane and methyl or ethyl octadecanoate and methyl nonadecanoate. This research aimed to determine the interchange parameters between CH3 or CH2 and COO groups, leveraging statistics of group interaction. This investigation is pivotal in understanding the thermodynamic interactions in ester systems, including this compound, and provides insights into the phase behavior of these compounds (Lobbia, Vitali, & Ruffini, 1982).

Applications in Nucleophilic Acyl Substitution

Subheading Catalysis and Synthetic Utility

Chen et al. (2005) examined a range of oxometallic species as catalysts in nucleophilic acyl substitution (NAS) reactions of methyl (or ethyl) esters with protic nucleophiles. The study found oxotitanium acetylacetonate (TiO(acac)2) and vanadyl chloride (VOCl2-(THF)x()) to be highly efficient and water-tolerant catalysts. The research highlights the chemoselectivity in transesterifications of methyl and/or ethyl esters with functionalized alcohols, amines, and thiols, showcasing the relevance of ethyl esters, including this compound, in synthetic applications (Chen, Kuo, Ku, Weng, & Liu, 2005).

Behavioral Studies in Insects

Subheading Olfactory Responses to Fatty Acid Esters

Singh, Rangaswamy, and Majumder (1985) investigated the olfactory responses of red flour beetles, Tribolium castaneum, to methyl and ethyl ester of C14–C18 fatty acids. Their research demonstrated that certain esters, including ethyl esters like ethyl octadecanoate, influenced the aggregation and copulation behavior of beetle adults. This study provides a unique perspective on the biological significance and applications of fatty acid esters in the study of insect behavior (Singh, Rangaswamy, & Majumder, 1985).

Wirkmechanismus

Target of Action

Ethyl nonadecanoate, also known as nonadecanoic acid ethyl ester, is a biochemical reagent

Mode of Action

As a biochemical reagent, it may interact with various biological materials or organic compounds in life science-related research

Biochemical Pathways

Given its role as a biochemical reagent, it may be involved in a variety of pathways depending on the context of the research

Result of Action

As a biochemical reagent, it may have a variety of effects depending on the context of the research

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Ethyl nonadecanoate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with fatty acid synthase, an enzyme involved in lipid biosynthesis . This interaction can modulate the enzyme’s activity, affecting the overall lipid metabolism in cells. Additionally, this compound can bind to specific proteins, altering their conformation and function, which may impact various cellular processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the expression of genes involved in lipid metabolism, leading to changes in the levels of specific lipids within cells . Moreover, it can affect cell signaling pathways by interacting with membrane receptors or intracellular signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific enzymes, inhibiting or activating their activity, which in turn affects various metabolic pathways . Additionally, it can interact with transcription factors, modulating their ability to regulate gene expression . These interactions at the molecular level contribute to the overall effects of this compound on cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and function, which may have implications for its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound may cause toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including lipid metabolism . It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, influencing the synthesis and degradation of fatty acids . These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular function and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be taken up by cells via fatty acid transport proteins and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes such as lipid metabolism and signaling .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . It is often localized to lipid droplets, endoplasmic reticulum, and mitochondria, where it participates in lipid metabolism and energy production . Targeting signals and post-translational modifications may direct this compound to these specific compartments, influencing its role in cellular processes .

Eigenschaften

IUPAC Name |

ethyl nonadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVYQLQYVCXJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

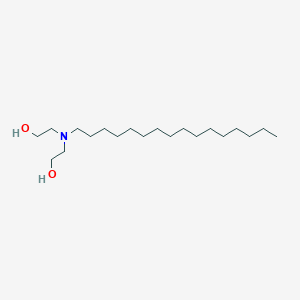

CCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171334 | |

| Record name | Ethyl nonadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18281-04-4 | |

| Record name | Ethyl nonadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18281-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl nonadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Where is ethyl nonadecanoate naturally found and what are its potential applications?

A1: this compound has been isolated from various plant sources, including Pistacia terebinthus fruits [], Cymbopogon citratus [], and Cyperus sexangularis leaves []. While its biological function within these plants is not fully elucidated, research suggests potential applications in several areas. For instance, Pistacia terebinthus essential oil, rich in this compound, has shown promising anticancer activity against human lung cancer (A549) cell lines []. Additionally, this compound isolated from Cyperus sexangularis leaves, alongside other compounds, exhibited antioxidant, anti-inflammatory, and anti-elastase properties in vitro []. These findings highlight its potential for pharmaceutical and cosmeceutical applications.

Q2: What is the structural characterization of this compound?

A2: Although specific spectroscopic data is not provided within the provided research excerpts, this compound can be characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide information about its structure, including the presence of specific functional groups and its molecular weight.

Q3: Are there any studies on the structure-activity relationship of this compound?

A4: While the provided research excerpts don't delve deeply into the structure-activity relationship of this compound itself, a study on Buddleja cordata subsp. cordata investigated a series of long-chain esters of 2[4'-hydroxyphenyl]-ethanol, including this compound []. This study highlights the impact of varying the fatty acid chain length on antimycobacterial activity, showcasing the importance of structural modifications in influencing biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.